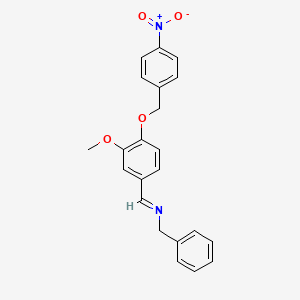

N-((3-Methoxy-4-((4-nitrobenzyl)oxy)phenyl)methylene)(phenyl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Electrochemical Applications : The compound's structural similarity to α-nitrobenzylic compounds suggests potential applications in electrochemical processes. For instance, studies on α-nitrobenzylic compounds have shown increased yield in oxime during electroreduction, which can be relevant in developing electrochemical sensors or in organic synthesis (Miralles-Roch, Tallec, & Tardivel, 1995).

Synthetic Applications : This compound can be utilized in organic synthesis, particularly in forming derivatives like N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine. Such syntheses often involve cycloaddition reactions, which are fundamental in creating complex organic molecules (Younas, Abdelilah, & Anouar, 2014).

Nonlinear Optical Properties : Compounds structurally related to N-((3-Methoxy-4-((4-nitrobenzyl)oxy)phenyl)methylene)(phenyl)methanamine demonstrate significant third-order nonlinear optical properties. Such properties are crucial in developing optical devices like optical limiters and switches (Naseema et al., 2010).

Molecular Structure Analysis : The structural features of compounds including the 4-nitrobenzyl group have been studied to understand the effects of molecular planarity on crystal non-centrosymmetry, which is essential in the field of crystallography and material science (Zhang, 2002).

Corrosion Inhibition : Analogous compounds have been explored as corrosion inhibitors, particularly in the context of steel protection in acidic environments. Their effectiveness is attributed to the adsorption of inhibitor molecules on metal surfaces (Singh & Quraishi, 2016).

Crystal and Molecular Structures : The crystal and molecular structures of similar nitrobenzylamine derivatives have been determined, which aids in understanding intermolecular interactions and stability in solid-state chemistry (Iwasaki et al., 1988).

Synthetic Technology Improvement : The compound's related substances have been utilized in the improvement of synthetic technologies in fields like medicine, pesticides, and chemicals. This demonstrates its potential in enhancing industrial processes (Wang Ling-ya, 2015).

Histochemical Techniques : Compounds structurally similar have been used in histochemical techniques for the demonstration of tissue oxidase, contributing to advancements in histology and microscopy (Burstone, 1959).

Polymerization Processes : N-phenylalkoxyamines, which can be structurally related, have shown promise in controlling polymerization processes, particularly in the synthesis of polymers with specific characteristics (Greene & Grubbs, 2010).

Antioxidant Behavior : The compound's structural analogs have been studied for their antioxidant behavior in the rubber industry, highlighting their potential in stabilizing materials against oxidative degradation (Rapta et al., 2009).

Propriétés

IUPAC Name |

N-benzyl-1-[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4/c1-27-22-13-19(15-23-14-17-5-3-2-4-6-17)9-12-21(22)28-16-18-7-10-20(11-8-18)24(25)26/h2-13,15H,14,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXWEMRACGTEPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NCC2=CC=CC=C2)OCC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[butyl(ethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2405653.png)

![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2405658.png)

![2,2-Dimethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrochloride](/img/structure/B2405667.png)

![Methyl 4-[(4,6-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2405669.png)

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2405673.png)